molecular formula C7H13N B3117240 3-Cyclohexen-1-amine, 1-methyl- CAS No. 22209-23-0

3-Cyclohexen-1-amine, 1-methyl-

Cat. No. B3117240
CAS RN: 22209-23-0
M. Wt: 111.18 g/mol
InChI Key: NVKYTEFUHURNDB-UHFFFAOYSA-N
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Description

“3-Cyclohexen-1-amine, 1-methyl-” is a chemical compound with the molecular formula C7H13N . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

The synthesis of cyclohexenones, which are related to “3-Cyclohexen-1-amine, 1-methyl-”, involves the use of allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates . The optimized protocol utilizes commercially available Zn (TMP) 2 as base and diethyl allyl phosphate as oxidant, operates under salt-free conditions, and tolerates a diverse scope of cycloalkanones .


Molecular Structure Analysis

The molecular structure of “3-Cyclohexen-1-amine, 1-methyl-” is characterized by a cyclohexene ring with an amine group and a methyl group attached . The average mass of the molecule is 111.185 Da .

Scientific Research Applications

Catalysis and Synthesis

Bis(olefin)amines, including derivatives of cyclohexenylamines, have been utilized as ligands for synthesizing transition metal complexes. These complexes, such as chiral [bis(olefin)amine]rhodium(I) complexes, show potential in homogeneous catalytic reactions like transfer hydrogenations. A study by Zweifel et al. (2009) elaborates on the synthesis of these ligands and their application in transfer hydrogenation processes, highlighting the importance of a pronounced saw-horse-type structure and a phosphane ligand in the trans position to the coordinated amine function for achieving significant catalytic activities (Zweifel et al., 2009).

Organic Synthesis

Cyclohexenylamine derivatives play a crucial role in various organic reactions. For example, they are involved in the asymmetric vinylogous aldol reaction, as described by Bastida et al. (2013). The study showcases the use of a bifunctional primary amine-thiourea catalyst that, through H-bond-directing activation and dienamine catalysis, achieves high reactivity and stereocontrol in the reaction between 3-methyl 2-cyclohexen-1-one and α-keto esters (Bastida et al., 2013).

Material Science

In material science, cyclohexenylamine derivatives are used in the synthesis of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes. Zeng et al. (2009) discuss the synthesis of a spirocyclic (alkyl)(amino)carbene from 2,4-dimethyl-3-cyclohexenecarboxaldehyde (trivertal), illustrating its effectiveness as a ligand for transition metal-based catalysts in processes like hydroamination of internal alkynes (Zeng et al., 2009).

Chemical Surface Interactions

Research by Morales and Zaera (2007) investigates the reactivity of 1-methyl-1-cyclohexene (1MC6=) and methylene cyclohexane (MeC6) on Pt(111) single-crystal surfaces. The study reveals that dehydrogenation of these compounds involves the formation of a common 1-methyl cyclohexenyl species, leading to the formation of toluene. This research provides insights into hydrogenation, isomerization, and H−D exchange reactions following the Horiuti−Polanyi mechanism (Morales & Zaera, 2007).

Safety and Hazards

The safety data sheet for a related compound, 3-Methyl-2-cyclohexen-1-one, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-methylcyclohex-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKYTEFUHURNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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